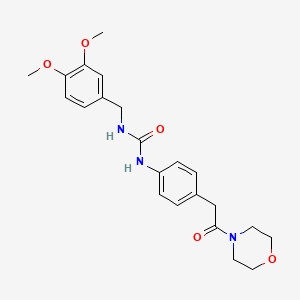

4-((3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-((3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile, commonly known as DMSO, is an organic compound that has gained significant attention in scientific research. DMSO is a solvent that can dissolve both polar and non-polar compounds, making it an essential tool in various fields of research.

Mechanism of Action

Target of Action

It is known that pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . The pyrrolidine ring, a key component of this compound, is often associated with target selectivity .

Mode of Action

The spatial orientation of substituents and different stereoisomers of the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Compounds with pyrrolidine rings have been associated with a variety of biological activities, suggesting they may interact with multiple biochemical pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

It is known that pyrrolidine derivatives can have a variety of biological effects, depending on their specific structure and target .

Action Environment

It is known that the biological activity of pyrrolidine derivatives can be influenced by steric factors .

Advantages and Limitations for Lab Experiments

DMSO has several advantages for lab experiments. It is a versatile solvent that can dissolve both polar and non-polar compounds. DMSO is also a cryoprotectant that can preserve cells, tissues, and organs. It is a penetration enhancer that can increase the permeability of cell membranes, allowing the entry of drugs and other molecules. However, DMSO has some limitations. It can be toxic to cells at high concentrations, and its effects on cell function can vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for the use of DMSO in scientific research. One area of interest is the development of new drugs and biomolecules using DMSO as a solvent. Another area of interest is the use of DMSO as a cryoprotectant in the preservation of stem cells and other sensitive cell types. Additionally, the use of DMSO as a penetration enhancer in drug delivery systems is an area of active research. Finally, the effects of DMSO on gene expression and epigenetic modifications are also areas of interest for future research.

Conclusion:

In conclusion, DMSO is a versatile solvent that has gained significant attention in scientific research. Its ability to dissolve both polar and non-polar compounds, cryoprotect cells, and enhance the permeability of cell membranes makes it an essential tool in various fields of research. DMSO has various biochemical and physiological effects, and its mechanism of action is not fully understood. While DMSO has some limitations, its advantages outweigh them, making it a valuable tool for scientific research.

Synthesis Methods

The synthesis of DMSO involves the reaction of 2,6-dimethylpyrazine with chlorosulfonyl isocyanate, followed by the reaction of the resulting intermediate with 1-(2-aminoethyl)pyrrolidine. The final product is obtained by reacting the intermediate with benzonitrile. The synthesis of DMSO is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

DMSO is widely used in scientific research as a solvent, cryoprotectant, and penetration enhancer. It is used in the synthesis of various compounds, including drugs and biomolecules. DMSO is also used as a cryoprotectant in the preservation of cells, tissues, and organs. It is a penetration enhancer that can increase the permeability of cell membranes, allowing the entry of drugs and other molecules.

properties

IUPAC Name |

4-[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]sulfonylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O3S/c1-21(2)16-10-19-11-17(20-16)25-14-7-8-22(12-14)26(23,24)15-5-3-13(9-18)4-6-15/h3-6,10-11,14H,7-8,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEOFKOOLCXWHHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CN=CC(=N1)OC2CCN(C2)S(=O)(=O)C3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-{[(4-Chlorophenyl)thio]acetyl}piperazin-1-yl)-1,3-benzothiazole](/img/structure/B2786354.png)

![Methyl 4-(7-ethoxy-2-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)benzoate](/img/structure/B2786368.png)

![3-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3,4-dimethylphenyl)pyridazine](/img/structure/B2786375.png)

![Ethyl 1-((3,4-dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2786376.png)